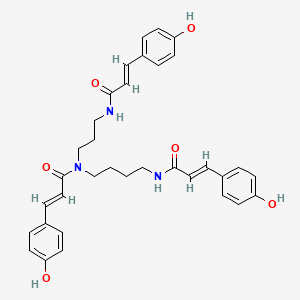
Tricoumaroyl spermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricoumaroyl spermidine is a spermidine hydroxycinnamic acid conjugate in which each nitrogen of spermidine has entered into amide bond formation with a molecule of 4-coumaric acid. It derives from a 4-coumaric acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
Tricoumaroyl spermidine is characterized by its unique structure where each nitrogen atom of spermidine forms an amide bond with 4-coumaric acid. Its molecular formula is C34H37N3O6 with a molecular weight of 583.7 g/mol. The compound has been identified in various plant species, including Quercus dentata and Artemisia carvifolia .
Biological Activities
-
Antioxidant Properties :
This compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for its potential use in treating age-related diseases and enhancing overall cellular health . -
Anti-Inflammatory Effects :
Research indicates that this compound may modulate inflammatory responses, making it a candidate for therapeutic interventions in chronic inflammatory conditions . -
Cancer Research :
Studies suggest that spermidine derivatives, including this compound, could enhance the efficacy of cancer immunotherapies by improving immune cell function. For instance, supplementation with spermidine has been shown to rejuvenate T cells and enhance their anti-tumor activity .
Therapeutic Applications
-
Ocular Diseases :
Recent studies have highlighted the potential of spermidine and its derivatives in treating ocular diseases such as glaucoma and age-related macular degeneration. This compound may play a role in protecting retinal cells from oxidative damage . -
Age-Related Disorders :
The compound's ability to promote autophagy and reduce inflammation positions it as a promising candidate for combating age-related diseases, potentially extending lifespan and improving healthspan .
Agricultural Applications
-
Plant Growth Regulation :
This compound has been identified as a significant phenolamide in certain plants, contributing to growth regulation and stress responses. Its role in modulating polyamine metabolism suggests it could be utilized to enhance plant resilience against environmental stressors . -
Pest Resistance :
The antioxidant properties of this compound may also contribute to increased resistance against pests and pathogens, making it a valuable addition to sustainable agricultural practices .
Case Studies
Propriétés
Formule moléculaire |
C34H37N3O6 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12+ |
Clé InChI |
PFDVWJCSCYDRMZ-AUCPOXKISA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















